molecular formula C15H23N3O2S B2583921 N-(4-Cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide CAS No. 1436319-31-1

N-(4-Cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide

Cat. No.: B2583921
CAS No.: 1436319-31-1
M. Wt: 309.43
InChI Key: MMEMDLUKTPYTNI-UHFFFAOYSA-N
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Description

N-(4-Cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide is a structurally complex acetamide derivative featuring a 4,5-dimethyl-2-oxo-1,3-thiazole moiety linked to a cyano-substituted heptane chain. This compound combines a thiazolidinone core—a heterocyclic ring known for its biological relevance—with a branched aliphatic chain containing a nitrile group, which may enhance metabolic stability and intermolecular interactions.

Properties

IUPAC Name

N-(4-cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-5-7-15(10-16,8-6-2)17-13(19)9-18-11(3)12(4)21-14(18)20/h5-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEMDLUKTPYTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)NC(=O)CN1C(=C(SC1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Containing Acetamides

The target compound shares structural homology with N-substituted thiazolyl acetamides, such as 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Key differences include:

  • Substituent Effects: The dichlorophenyl group in ’s compound introduces strong electron-withdrawing effects, whereas the 4-cyanoheptane chain in the target compound provides steric bulk and polarizability.
  • Crystallography : The dichlorophenyl-thiazolyl acetamide exhibits a dihedral angle of 61.8° between aromatic rings, stabilized by N–H⋯N hydrogen bonds forming an R₂²(8) graph-set motif . In contrast, the target compound’s aliphatic nitrile group may favor alternative packing modes or solvent interactions.

Thiazolidinone Derivatives

Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () highlight the role of the thiazolidin-4-one ring in bioactivity.

Antioxidant and Bioactive Analogues

reports coumarin-linked acetamides with superior antioxidant activity to ascorbic acid , attributed to radical scavenging via the 2-oxo-2H-chromen-4-yloxy group. The target compound’s 4,5-dimethylthiazole moiety may confer distinct redox properties, though direct antioxidant data are unavailable.

Data Table: Comparative Analysis of Key Acetamide Derivatives

Compound Name Core Structure Key Substituents Melting Point (°C) Bioactivity/Notes Reference
N-(4-Cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide 1,3-Thiazole + aliphatic chain 4-Cyanoheptane, 4,5-dimethylthiazole Not reported Hypothesized metabolic stability
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazole + aryl 3,4-Dichlorophenyl 459–461 R₂²(8) hydrogen-bonding motif
N-(4-Oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thioacetamide derivatives Quinazolinone + thioacetamide Sulfamoylphenyl, aryl substituents 170–315 Anticancer potential (in vitro studies)
Coumarin-linked acetamides (e.g., ) Coumarin + acetamide 2-Oxo-2H-chromen-4-yloxy Not reported Antioxidant activity > ascorbic acid

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound are absent, and provide critical insights:

  • Graph-Set Analysis : Thiazole-containing acetamides often exhibit R₂²(8) motifs via N–H⋯N bonds, whereas aliphatic nitriles may engage in C≡N⋯H interactions, altering supramolecular architecture .

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